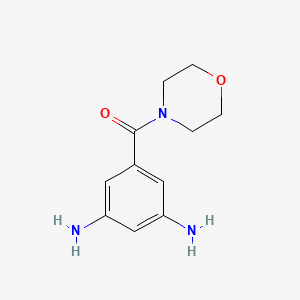

(3,5-Diaminophenyl)(morpholino)methanone

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

(3,5-diaminophenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C11H15N3O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,12-13H2 |

InChI Key |

RQMNWCYUAJFILY-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)N)N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (3,5-Diaminophenyl)(morpholino)methanone

CAS 313233-13-5 | A Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary

(3,5-Diaminophenyl)(morpholino)methanone (CAS 313233-13-5) represents a high-utility "privileged structure" in modern medicinal chemistry. Unlike simple reagents, this molecule serves as a trifunctional core scaffold, integrating a solubility-enhancing morpholine tail with a chemically versatile 3,5-diamino aromatic headgroup.

This technical guide analyzes the compound’s utility in Fragment-Based Drug Discovery (FBDD) , specifically for targeting kinase hinge regions and protease active sites. It details an optimized synthetic protocol, stability profiles, and strategic application vectors for library generation.

Chemical Architecture & Physicochemical Profile[1][2]

The molecule consists of a benzamide core flanked by two primary amine groups at the meta positions relative to the carbonyl. This geometry is non-trivial; it creates a symmetric "clamp" motif capable of bidentate hydrogen bonding, while the morpholine amide projects into the solvent front, modulating pharmacokinetic (PK) properties.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Low MW (<300) fits "Rule of 3" for fragments. |

| Molecular Weight | 221.26 g/mol | Ideal for fragment linking or growing. |

| LogP (Predicted) | ~0.32 | Highly hydrophilic; improves oral bioavailability of lipophilic payloads. |

| Topological Polar Surface Area (TPSA) | ~81.6 Ų | Within the "sweet spot" for cell permeability (<140 Ų). |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Balanced profile for receptor interaction without penalty. |

| pKa (Amines) | ~3.5 - 4.5 (Aniline-like) | Low basicity prevents non-specific protein binding; tunable reactivity. |

Optimized Synthetic Protocol

Rationale: While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up. The following protocol prioritizes purity and safety, utilizing a catalytic hydrogenation approach over traditional iron/acid reductions to minimize metal waste (Reddy et al., 2015).

Reaction Scheme Overview

-

Activation: 3,5-Dinitrobenzoic acid

3,5-Dinitrobenzoyl chloride. -

Reduction: Catalytic hydrogenation of nitro groups to amines.

Detailed Methodology

Step 1: Intermediate Synthesis (3,5-Dinitro-N-morpholinobenzamide)

-

Reagents: 3,5-Dinitrobenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), DMF (cat.), Morpholine (1.1 eq), TEA (Triethylamine, 2.0 eq), DCM (Dichloromethane).

-

Protocol:

-

Reflux 3,5-dinitrobenzoic acid in SOCl₂ with catalytic DMF for 3 hours until gas evolution ceases.

-

Evaporate excess SOCl₂ in vacuo to obtain the acid chloride residue.

-

Dissolve residue in dry DCM (0°C).

-

Add Morpholine/TEA mixture dropwise (exothermic).

-

Stir at RT for 4 hours. Wash with 1N HCl, then sat. NaHCO₃.

-

Recrystallize from EtOH.

-

Step 2: Reduction to Target (CAS 313233-13-5)

-

Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (H₂, balloon or 30 psi), Methanol/Ethanol (1:1).

-

Critical Control Point: Pyrophoric Hazard. The Pd/C catalyst must be kept wet.

-

Protocol:

-

Dissolve the dinitro intermediate in MeOH/EtOH under N₂ atmosphere.

-

Carefully add 10% Pd/C.

-

Purge system with H₂ gas (3 cycles).

-

Stir vigorously at RT for 6–12 hours. Monitor via TLC (Polar mobile phase required due to amine formation).

-

Filtration: Filter through a Celite pad under N₂ (prevent catalyst drying).

-

Concentrate filtrate to yield the off-white solid product.

-

Workflow Visualization

Figure 1: Synthetic pathway from commodity starting materials to the diamino scaffold.

Strategic Application in Drug Design

This scaffold is not merely an intermediate; it is a Combinatorial Core . Its value lies in the "Exit Vector" theory of drug design, where the core allows growth in specific directions to probe biological space.

A. Solubility Engineering (Vector A)

The morpholine amide is metabolically stable and breaks the "flatness" of aromatic rings. It increases the

B. The "Clamp" Motif (Vectors B & C)

The 3,5-diamine arrangement is critical for targeting:

-

Kinase Hinge Regions: The amines can act as H-bond donors to the backbone carbonyls of the kinase hinge (e.g., in p38 MAP kinase or EGFR), while the phenyl ring engages in

-stacking. -

Protease Sockets: In BACE1 (Beta-secretase) inhibitors, 3,5-disubstituted benzenes are often used to bridge the S1 and S3 pockets.

C. Library Generation Strategy

Researchers utilize the symmetric amines to generate "Pseudo-Symmetric" or "Desymmetrized" libraries.

-

Symmetric Functionalization: Reacting both amines with isocyanates yields bis-ureas.

-

Desymmetrization: Controlled mono-acylation allows for the creation of "Head-to-Tail" inhibitors where one amine binds the target and the other extends into the solvent.

Design Logic Visualization

Figure 2: Pharmacophore mapping showing the functional divergence of the scaffold.

Handling, Stability & QC

Storage:

-

Sensitivity: Air and light sensitive (oxidation of anilines to quinones/azo compounds).

-

Condition: Store at -20°C under Argon/Nitrogen.

-

Shelf Life: 12 months if sealed; re-test purity before use.

Quality Control (Self-Validating System):

-

1H NMR (DMSO-d6): Look for the disappearance of the broad singlet (COOH) and the appearance of the aniline signal (

~5.0 ppm, broad s, 4H). The morpholine protons should appear as multiplets at -

LC-MS: Monitor for M+H = 222.1. Note that di-anilines can oxidize on the column; use fresh buffers with 0.1% Formic Acid.

References

-

Reddy, R., & Viswanath, I. K. (2015).[2] Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.[2] Asian Journal of Chemistry, 28(2), 441-443.[2] Link

-

ChemScene. (n.d.). This compound Product Monograph. ChemScene Building Blocks. Link

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. Link(Cited for general FBDD principles utilizing diamino scaffolds).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link(Cited for amide coupling and reduction protocols).

Sources

An In-depth Technical Guide to (3,5-Diaminophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3,5-diaminophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and drug development.

Introduction and Chemical Identity

This compound, with the CAS Number 313233-13-5, is an aromatic diamine derivative characterized by a central phenyl ring substituted with two amino groups at the 3 and 5 positions and a morpholin-4-yl-methanone group.[1] The presence of the two primary amine functionalities on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for drug discovery. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the physicochemical properties and pharmacokinetic profile of drug candidates.[2]

The fundamental structure consists of a benzoyl group, substituted with two amino groups, linked to the nitrogen atom of a morpholine ring. This amide linkage provides rotational stability, influencing the overall conformation of the molecule.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 313233-13-5 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |

| SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)N)N | [1] |

| InChIKey | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from 3,5-dinitrobenzoyl chloride. This common synthetic strategy involves the amidation of the acid chloride with morpholine, followed by the reduction of the two nitro groups to primary amines. A similar methodology has been successfully employed for the synthesis of the related compound, (3-aminophenyl)(morpholino)methanone.[3]

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3,5-Dinitrophenyl)(morpholino)methanone

This procedure is adapted from the synthesis of similar benzoyl morpholine derivatives.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Acid Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 3,5-dinitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (3,5-dinitrophenyl)(morpholino)methanone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This reduction step is a standard procedure for converting aromatic nitro compounds to anilines.

-

Reaction Setup: Dissolve the purified (3,5-dinitrophenyl)(morpholino)methanone (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, purify the final product by recrystallization or column chromatography to obtain a high-purity sample.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[4][5]

-

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as a singlet or a complex multiplet in the aromatic region (δ 6.0-7.0 ppm). The electron-donating effect of the two amino groups will shift these protons upfield compared to an unsubstituted benzoyl group.

-

Amino Protons: A broad singlet corresponding to the four protons of the two amino groups is expected, the chemical shift of which will be concentration and solvent dependent.

-

Morpholine Protons: The eight protons of the morpholine ring will likely appear as two multiplets in the range of δ 3.5-4.0 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected around δ 165-170 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-150 ppm. The carbons attached to the amino groups will be significantly shielded.

-

Morpholine Carbons: The carbons of the morpholine ring are expected to resonate in the range of δ 40-70 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp bands for the primary amine N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretching will be present around 1630-1660 cm⁻¹.

-

C-N Stretching: Bands corresponding to the C-N stretching of the aromatic amines and the morpholine ring will be observed.

-

C-O-C Stretching: A characteristic strong band for the ether C-O-C stretching of the morpholine ring is expected around 1115 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (221.26 g/mol ).

-

Applications in Drug Development

The structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The di-amino substitution pattern on the phenyl ring offers opportunities for further functionalization to explore structure-activity relationships (SAR).

Potential as a PARP Inhibitor Scaffold:

Derivatives of aminobenzamide are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[6][7] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[8] The 3-aminobenzamide core is a well-established pharmacophore for PARP inhibition.[6]

The structure of this compound contains a related 3,5-diaminobenzamide core. This suggests that this compound and its derivatives could be investigated as potential PARP inhibitors. The two amino groups provide handles for the introduction of various substituents to optimize binding affinity and selectivity for different PARP isoforms.[9]

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

Sources

- 1. chemscene.com [chemscene.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6495541B1 - Tricyclic inhibitors of poly(ADP-ribose) polymerases - Google Patents [patents.google.com]

- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Elucidation and Pharmacological Utility of (3,5-Diaminophenyl)(morpholino)methanone: A Technical Whitepaper

Executive Summary

(3,5-Diaminophenyl)(morpholino)methanone (CAS: 313233-13-5) is a highly versatile, bifunctional chemical scaffold widely utilized in modern medicinal chemistry and drug discovery. Featuring a rigidified morpholine ring coupled to a diaminophenyl moiety via a methanone linker, this compound serves as a critical building block for synthesizing kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and complex dendritic structures. This whitepaper provides an in-depth technical analysis of its structural informatics, mechanistic utility in drug design, and validated synthetic workflows.

Chemical Identity & Structural Informatics

Accurate structural identification is the cornerstone of reproducible chemical synthesis and computational modeling[1]. The diamino-substitution pattern on the phenyl ring provides two highly nucleophilic vectors for derivatization, while the morpholine acts as a classic pharmacophore in kinase targeting.

Table 1: Standardized Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Registry Number | 313233-13-5 |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)N)N |

| Standard InChI | InChI=1S/C11H15N3O2/c12-8-1-9(13)3-10(2-8)11(15)14-4-6-16-7-5-14/h1-3H,4-7,12-13H2 |

| InChIKey | Derived via SHA-256 hash of the Standard InChI connectivity layer. |

Table 2: Physicochemical Properties

| Property | Quantitative Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Hydrogen Bond Donors | 2 (Primary amines) |

| Hydrogen Bond Acceptors | 4 (Morpholine O/N, Carbonyl O) |

| Topological Polar Surface Area | ~81.1 Ų |

| Rotatable Bonds | 1 (Aryl-Carbonyl bond) |

Structural Mechanics and Causality in Drug Design

The selection of this compound as a scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) mechanics[2].

-

Morpholine as a Hinge-Binding Pharmacophore: The morpholine ring is a privileged motif in targeting the ATP-binding pocket of lipid and protein kinases (e.g., PI3K, mTOR, and DNA-PK). The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, satisfying the interaction with the backbone amide of the hinge region (such as Val882 in PI3Kγ or Val851 in PI3Kα)[3][4].

-

Methanone Linker Restriction: The carbonyl (methanone) group restricts the rotational degrees of freedom between the phenyl and morpholine rings. This conformational locking minimizes the entropic penalty upon target binding and correctly vectors the morpholine oxygen toward the kinase hinge region.

-

3,5-Diaminophenyl Branching: The meta-positioned amino groups serve as a dual-functional hub. In the development of multitarget inhibitors (e.g., dual PI3K/HDAC inhibitors), one amine can be derivatized with a zinc-binding group (ZBG) to target HDACs, while the other can form hydrogen-bond networks in the kinase affinity pocket[5].

Systems Biology & Target Pathway Integration

When derivatives of this scaffold are introduced into biological systems, they frequently act as competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. By anchoring into the catalytic domain, the morpholine moiety prevents the phosphorylation of PIP2 to PIP3, thereby abrogating downstream AKT signaling and arresting tumor cell proliferation[2].

Mechanism of action for morpholine derivatives in kinase signaling pathways.

Experimental Workflows: Synthesis & Validation

To synthesize this compound from commercially available 3,5-diaminobenzoic acid, a highly controlled amidation protocol is required.

Causality in Reagent Selection

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard EDC/NHS coupling. HATU forms a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming morpholine amine through a hydrogen-bonded 7-membered cyclic transition state, dramatically increasing coupling efficiency and preventing the self-condensation of the starting materials[6][7].

Step-by-step synthetic workflow for this compound.

Protocol 1: Step-by-Step HATU-Mediated Amidation

-

Amine Masking (Protection): Dissolve 3,5-diaminobenzoic acid (1.0 eq) in methanol. Add Triethylamine (TEA, 3.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq). Stir at room temperature for 12 hours to yield 3,5-bis(Boc-amino)benzoic acid. Rationale: The nucleophilic anilines must be masked to prevent polymerization during acid activation.

-

Carboxylic Acid Activation: Dissolve the protected intermediate in anhydrous DMF under inert atmosphere (N₂). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-30 minutes at room temperature to form the OAt-active ester[8].

-

Nucleophilic Attack: Add morpholine (1.5 eq) dropwise to the activated mixture. Stir for 4 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Global Deprotection: Dissolve the crude protected amide in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:1 (v/v) ratio. Stir for 2 hours at room temperature to cleave the Boc groups.

-

Neutralization & Purification: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (DCM:MeOH gradient) to yield the final product.

Protocol 2: Self-Validating Analytical System (LC-MS)

To ensure the integrity of the synthesis, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow must be employed[7].

-

Validation Logic: The intermediate Boc-protected compound will exhibit a mass-to-charge ratio (m/z) corresponding to [M+H]⁺ = 422.2. Upon successful TFA deprotection (Step 4), the LC-MS spectra must show a complete disappearance of the 422.2 peak and the emergence of a single sharp peak at m/z 222.1 ([M+H]⁺ for C₁₁H₁₅N₃O₂). If peaks at m/z 322.1 remain, it indicates incomplete deprotection (mono-Boc intermediate), dictating that the reaction must be re-subjected to TFA.

References

- ChemScene. "313233-13-5 | this compound." ChemScene Product Catalog.

- Common Organic Chemistry. "Amine to Amide Mechanism - HATU." Common Organic Chemistry.

- BenchChem. "Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU." BenchChem Technical Support.

- Journal of Medicinal Chemistry. "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring." ACS Publications.

- Shokat Lab / Biochemical Society Transactions. "Chemically targeting the PI3K family." UCSF.

- Proceedings of the National Academy of Sciences (PNAS). "Structural insights into the interaction of three Y-shaped ligands with PI3Kα." PNAS.

- Pharmaceuticals. "Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors." Semantic Scholar.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. pnas.org [pnas.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. HATU coupling - 博客 | 文學城 [zh.wenxuecity.com]

- 7. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Rational Design and Physicochemical Profiling of (3,5-Diaminophenyl)(morpholino)methanone: The Strategic Role of Molecular Weight in Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of core building blocks dictates the trajectory of a drug discovery campaign. (3,5-Diaminophenyl)(morpholino)methanone (CAS: 313233-13-5) has emerged as a highly versatile intermediate[1]. With a precisely calculated molecular weight of 221.26 g/mol , this compound occupies a strategic "sweet spot" in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural advantages, and self-validating protocols for its analytical verification and synthetic integration.

Structural and Physicochemical Profiling

The architecture of this compound (

-

The Phenyl Core: Provides a rigid, hydrophobic scaffold capable of

stacking interactions within target binding pockets. -

Dual Amino Groups (Positions 3 and 5): Serve as highly reactive, bifunctional handles. These allow for divergent combinatorial synthesis, enabling the rapid generation of compound libraries via sequential amide couplings or Buchwald-Hartwig aminations.

-

The Morpholine Ring: Attached via a methanone (carbonyl) bridge, the morpholine moiety is a privileged pharmacophore. It enhances aqueous solubility, modulates the overall basicity (typical morpholine

), and improves metabolic stability against cytochrome P450 enzymes [2].

Quantitative Physicochemical Data

To evaluate its suitability as a lead-like fragment, we must analyze its core metrics against established medicinal chemistry guidelines.

| Property | Value | Implication for Drug Design |

| Molecular Formula | Defines the atomic composition. | |

| Molecular Weight | 221.26 g/mol | Ideal for FBDD; leaves a ~280 Da "budget" for derivatization. |

| Exact Mass (Monoisotopic) | 221.1164 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Hydrogen Bond Donors (HBD) | 4 (from two | Facilitates strong target binding; easily modulated during synthesis. |

| Hydrogen Bond Acceptors (HBA) | 4 (N, O in morpholine; C=O; N in amines) | Enhances aqueous solubility and kinase hinge-binding potential. |

| Rotatable Bonds | 2 | Maintains structural rigidity, reducing entropic penalty upon binding. |

The Strategic Importance of Molecular Weight (221.26 Da)

The molecular weight of a starting fragment is arguably its most critical attribute. According to Lipinski's Rule of 5 (Ro5) , an orally bioavailable drug should generally have a molecular weight of less than 500 Daltons [3].

However, in Fragment-Based Drug Discovery (FBDD) , researchers adhere to the "Rule of Three" (Ro3), which dictates that starting fragments should have a molecular weight

This compound , at 221.26 Da , is an exceptional starting point because:

-

Ligand Efficiency (LE): Smaller molecules often exhibit higher binding energy per heavy atom. Starting at 221 Da allows researchers to identify weak but highly efficient binders.

-

The "Molecular Weight Budget": If the final Active Pharmaceutical Ingredient (API) must remain under 500 Da to ensure oral bioavailability, starting at 221.26 Da leaves a "budget" of approximately 278 Da. This allows medicinal chemists to append two moderately sized functional groups (e.g., a substituted pyrimidine and a sulfonyl group) to the 3- and 5-amino positions without violating Lipinski's rules.

Analytical Validation: LC-MS Protocol for Molecular Weight Confirmation

To ensure the integrity of the starting material before initiating a multi-step synthesis, its molecular weight must be rigorously verified. The following self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol ensures accurate mass determination while ruling out isobaric impurities.

Step-by-Step LC-MS Methodology

-

Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen atoms in the morpholine and aniline groups readily accept protons (

).

-

Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to promote ionization).

-

System Suitability (Self-Validation): Inject a blank (solvent only) followed by a known calibration standard (e.g., Reserpine) to verify mass accuracy and column cleanliness.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry Acquisition: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Scan range:

100–1000. -

Data Analysis: Extract the chromatogram for the target mass. The theoretical monoisotopic mass is 221.1164 Da. The expected

ion should be observed at

Caption: Analytical workflow for the verification of molecular weight via high-resolution LC-MS.

Synthetic Utility and Derivatization Workflow

The true value of this 221.26 Da fragment lies in its dual amino groups. Because the two anilines are electronically similar, achieving regioselective mono-functionalization requires careful stoichiometric control and temperature regulation.

Step-by-Step Mono-Amide Coupling Protocol

-

Causality: HATU is chosen as the coupling reagent due to its high efficiency and ability to suppress racemization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid byproducts without interfering with the coupling.

-

Activation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 equivalent (eq) of the desired carboxylic acid (e.g., 4-fluorobenzoic acid) in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Dissolve 1.0 eq of this compound (221.26 mg for a 1 mmol scale) in anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C to prevent over-reaction (di-acylation).

-

Monitoring (Self-Validation): After 2 hours, sample the reaction mixture. Quench with water, extract into ethyl acetate, and analyze via TLC (Dichloromethane:Methanol 9:1) or LC-MS. The disappearance of the 221 Da starting material and the appearance of the mono-amide mass validates the reaction progress.

-

Workup: Once complete, dilute the mixture with saturated aqueous

and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous -

Purification: Purify the crude product via flash column chromatography (silica gel) to isolate the mono-functionalized intermediate, ready for subsequent derivatization at the remaining amino group.

Caption: Synthetic pathway demonstrating the sequential functionalization of the dual amino groups.

Conclusion

The molecular weight of a compound is not merely a physical constant; it is a strategic parameter that dictates its utility in drug discovery. At 221.26 g/mol , this compound provides a structurally robust, highly soluble, and synthetically versatile foundation. By leveraging its morpholine-driven pharmacokinetic advantages and its dual-amine reactivity, medicinal chemists can efficiently navigate chemical space to develop novel, Lipinski-compliant therapeutics.

References

Morpholino(3,5-diaminophenyl)methanone: Comprehensive Safety, Handling, and Synthetic Integration Guide

Executive Summary

Morpholino(3,5-diaminophenyl)methanone (CAS: 313233-13-5) is a highly versatile synthetic intermediate predominantly utilized in medicinal chemistry and drug discovery. Structurally, it combines a water-solubilizing morpholine ring with a 3,5-diaminophenyl moiety. This unique architecture provides a dual-nucleophilic scaffold, making it an ideal building block for synthesizing bis-amide kinase inhibitors, complex multidentate ligands, and targeted covalent inhibitors.

Because aromatic amines carry specific toxicological risks and reactivity profiles, handling this compound requires a rigorous understanding of its physicochemical properties and hazard classifications. This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and synthetic derivatization of this critical pharmacophore.

Physicochemical Profiling & Quantitative Data

Understanding the molecular properties of Morpholino(3,5-diaminophenyl)methanone is critical for predicting its behavior in both biological assays and organic synthesis. According to, the compound occupies an optimal physicochemical space for oral bioavailability[1].

Causality of Properties: The Topological Polar Surface Area (TPSA) of 81.58 Ų and a LogP of 0.3234 indicate a highly favorable balance between aqueous solubility and membrane permeability[1]. The morpholine oxygen acts as a strong hydrogen bond acceptor, while the two primary amines serve as both hydrogen bond donors and reactive nucleophiles.

Table 1: Quantitative Chemical Properties

| Property | Value |

| Chemical Name | (3,5-Diaminophenyl)(morpholino)methanone |

| CAS Number | 313233-13-5 |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)N)N |

| Purity | ≥98% (Standard Commercial Grade) |

| Topological Polar Surface Area (TPSA) | 81.58 Ų |

| LogP | 0.3234 |

| Hydrogen Bond Donors / Acceptors | 2 / 4 |

| Rotatable Bonds | 1 |

| Storage Conditions | Sealed in dry, 2-8°C |

Hazard Identification & Toxicological Mechanisms

The safe handling of Morpholino(3,5-diaminophenyl)methanone requires strict adherence to its Globally Harmonized System (GHS) classifications. Based on , the compound is flagged with several distinct hazard statements[2].

-

H302 (Harmful if swallowed): Mechanistic Causality: Primary aromatic amines can undergo hepatic N-hydroxylation mediated by cytochrome P450 enzymes. This metabolic activation leads to reactive electrophilic species (e.g., nitrenium ions) that can covalently bind to cellular macromolecules, causing acute toxicity.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Mechanistic Causality: The primary amine groups are basic and nucleophilic. Upon contact with the slightly acidic mantle of the skin or the aqueous environment of the eye, they disrupt lipid bilayers and cause localized inflammatory responses.

-

H335 (May cause respiratory irritation): Mechanistic Causality: Inhalation of the fine crystalline powder can deposit reactive amine particulates in the respiratory tract, leading to localized irritation and potential sensitization.

Workflow for hazard mitigation and handling of CAS 313233-13-5.

Experimental Workflows & Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Reagent Preparation

-

Preparation & Engineering Controls: Ensure the fume hood is operational with a face velocity of 0.4–0.6 m/s. Don appropriate PPE: double nitrile gloves, safety goggles, and a chemically resistant lab coat.

-

Causality: Aromatic amines can be absorbed through the skin and cause sensitization; double gloving prevents breakthrough.

-

-

Weighing: Use an anti-static weighing boat to measure the required mass.

-

Causality: Fine powders of organic compounds can carry static charge, leading to aerosolization and inhalation risk (H335).

-

-

Solubilization: Dissolve the compound in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).

-

Causality: With a LogP of 0.3234, the compound is moderately polar and will dissolve efficiently in these solvents while resisting non-polar hydrocarbons[1].

-

-

Storage of Stock Solutions: Aliquot the solution into amber glass vials, purge with argon or nitrogen, and store at -20°C.

-

Causality: Primary anilines are highly susceptible to air oxidation, which leads to dark-colored degradation products (azo/azoxy compounds). An inert atmosphere prevents this degradation.

-

SOP 2: Synthetic Derivatization (Bis-Amide Formation via HATU Coupling)

Objective: Synthesize a bis-amide derivative for kinase inhibitor screening utilizing .

-

Activation: In a dry round-bottom flask, dissolve 2.2 equivalents of the target carboxylic acid in anhydrous DMF. Add 2.4 equivalents of HATU and 4.0 equivalents of DIPEA. Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly forms an active ester with the carboxylic acid. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the activation without interfering with the electrophile.

-

-

Coupling: Add 1.0 equivalent of Morpholino(3,5-diaminophenyl)methanone to the activated ester solution. Stir under nitrogen at room temperature for 12–18 hours.

-

Causality: The 3,5-diamino groups are moderately nucleophilic due to the electron-withdrawing nature of the meta-carbonyl group. Extended reaction times ensure complete bis-acylation rather than stopping at the mono-acylated intermediate.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

-

Causality: NaHCO₃ neutralizes excess acid and decomposes unreacted active ester. EtOAc efficiently partitions the moderately polar bis-amide product away from the highly polar DMF and coupling salts.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Divergent synthetic pathways for the derivatization of the diaminophenyl scaffold.

Analytical Characterization & Self-Validation Protocol

To ensure experimental integrity, every batch of Morpholino(3,5-diaminophenyl)methanone must be analytically validated before use.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: The compound should elute as a single sharp peak under UV detection (254 nm). The mass spectrum (ESI+) must display the protonated molecular ion

at -

Causality: The basic morpholine nitrogen and primary amines readily protonate under acidic LC-MS conditions, yielding a strong ESI+ signal, making this a highly reliable self-validating purity check.

-

-

Nuclear Magnetic Resonance (¹H-NMR, DMSO-d6):

-

Method: Dissolve 5 mg of the compound in 0.5 mL DMSO-d6.

-

Validation:

-

Morpholine Ring: Multiplets at

3.3–3.6 ppm (8H). -

Aromatic Ring (Symmetry Causality): The 3,5-diamino substitution creates a symmetric aromatic system. Expect a meta-coupled doublet (

ppm, 2H) for the equivalent protons at C2 and C6, and a meta-coupled triplet ( -

Amine Protons: A broad singlet at

ppm (4H), which will disappear upon

-

-

Causality: DMSO-d6 is chosen over CDCl₃ because the highly polar diamine and morpholine groups hydrogen-bond strongly, often leading to poor solubility in non-polar halogenated solvents.

-

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[Link]

Sources

An In-Depth Technical Guide to 3,5-Diaminobenzamide Morpholine Derivative Building Blocks

This guide provides an in-depth technical overview of 3,5-diaminobenzamide morpholine derivative building blocks, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the synthesis, chemical rationale, and application of these critical scaffolds, moving beyond simple protocols to explain the causality behind experimental choices.

Introduction: The Strategic Value of the 3,5-Diaminobenzamide Morpholine Scaffold

In modern medicinal chemistry, the assembly of complex molecules from pre-functionalized, reliable building blocks is a cornerstone of efficient drug discovery. The 3,5-diaminobenzamide core, when coupled with a morpholine moiety, represents a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological targets.

The morpholine ring is a versatile and frequently used heterocycle in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to form key hydrogen bond interactions.[1][2] When combined with the 3,5-diaminobenzamide scaffold, it creates a building block with significant potential, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs critical in oncology.[3][4] The two amino groups on the benzamide core provide strategic vectors for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will dissect the synthesis of these building blocks, provide detailed experimental protocols, and discuss their application, offering a comprehensive resource for their effective utilization in research and development.

Core Synthesis Strategy: A Step-by-Step Approach

The synthesis of 3,5-diaminobenzamide morpholine derivatives is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The general synthetic pathway involves three key transformations:

-

Nitration: Introduction of nitro groups onto a benzoic acid backbone.

-

Amide Bond Formation: Coupling of the dinitrobenzoic acid with morpholine.

-

Reduction: Conversion of the dinitro compound to the final diamino product.

Below, we will detail each phase with field-proven insights.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

The foundational starting material is benzoic acid. The introduction of two nitro groups at the meta positions is a classic electrophilic aromatic substitution.

Protocol: Nitration of Benzoic Acid [5]

-

Reagent Preparation: In a flask equipped with a stirrer and cooling bath, carefully add benzoic acid (1.0 eq) to concentrated sulfuric acid (H₂SO₄).

-

Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the mixture while maintaining the temperature between 70-90°C. Expertise Note: This reaction is highly exothermic. Careful temperature control is crucial to prevent over-nitration or side reactions. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction & Quenching: After the addition is complete, allow the reaction to stir for an hour. Subsequently, pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Filter the crude 3,5-dinitrobenzoic acid and wash with cold water until the washings are free of acid. Recrystallization from 50% ethanol provides a purified product with a melting point of 205-207°C.[5]

Step 2: Amide Bond Formation with Morpholine

With the dinitro-scaffold in hand, the next step is to form the amide bond with morpholine. This is a critical coupling reaction where the choice of reagents dictates efficiency and purity.

Protocol: Synthesis of N-(3,5-Dinitrophenyl)morpholine-4-carboxamide

-

Acid Activation (Option A - Acid Chloride): Convert 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7] This is a robust, traditional method, but generates corrosive byproducts like HCl and SO₂.

-

Amide Coupling (Option A): Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., dichloromethane, DCM). Add morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) dropwise at 0°C. Expertise Note: The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the morpholine nitrogen, which would render it non-nucleophilic.[]

-

Alternative (Option B - Coupling Reagents): For a milder, more modern approach, dissolve 3,5-dinitrobenzoic acid (1.0 eq), morpholine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in a solvent like DCM or DMF.[] Additives like 1-hydroxybenzotriazole (HOBt) can be included to minimize side reactions and improve yield.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically washed with dilute acid, then a basic solution (like sodium bicarbonate), and finally brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Diagram: General Synthesis Workflow

Caption: Synthetic pathway from benzoic acid to the target building block.

Step 3: Reduction of the Dinitro Groups

The final and often most delicate step is the simultaneous reduction of both nitro groups to amines. The choice of reducing agent is critical to avoid partial reduction or the formation of undesired side products.

Protocol: Synthesis of 3,5-Diamino-N-(morpholino)benzamide

-

Catalytic Hydrogenation (Preferred Method): Dissolve the dinitro compound in a solvent like ethanol, methanol, or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[9][10] Pressurize the reaction vessel with hydrogen gas (H₂) (typically 50 psi) and stir at room temperature until the reaction is complete. Trustworthiness Note: This method is clean, high-yielding, and the catalyst can be removed by simple filtration. It is often the method of choice for industrial-scale synthesis due to minimal waste generation.[11][12]

-

Alternative (Metal-Acid Reduction): In cases where catalytic hydrogenation is not feasible (e.g., presence of other reducible functional groups), a metal-acid system like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or concentrated HCl can be used.[13]

-

Purification and Characterization: After catalyst removal (for hydrogenation) or aqueous work-up (for metal-acid), the crude product is purified. Aromatic diamines can be sensitive to air oxidation, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon).[14] Purity should be confirmed by HPLC, and identity confirmed by ¹H NMR and Mass Spectrometry.

Application in Drug Discovery: A Focus on PARP Inhibition

The 3,5-diaminobenzamide morpholine building block is a key component of several potent PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[4][15]

The benzamide portion of the molecule mimics the nicotinamide moiety of the PARP substrate, NAD+, binding to the enzyme's active site.[4] The two amino groups serve as attachment points for other pharmacophoric elements that can interact with other regions of the enzyme or modulate the compound's pharmacokinetic properties. The morpholine group often enhances solubility and can participate in hydrogen bonding within the active site, contributing to overall binding affinity.[16][17]

Diagram: Role in PARP Inhibition Pathway

Caption: Simplified pathway showing PARP's role and its inhibition.

Data Summary and Characterization

Rigorous analytical characterization is non-negotiable to ensure the quality of the building blocks.

| Analysis Technique | Purpose | Expected Outcome for 3,5-Diamino-N-(morpholino)benzamide |

| ¹H NMR | Structural Elucidation | Aromatic protons in the 6-7 ppm range; Amine (NH₂) protons (broad singlet); Morpholine protons in the 3-4 ppm range. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to aromatic, amide carbonyl, and morpholine carbons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated exact mass of the compound (e.g., [M+H]⁺). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating >95% purity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorptions for N-H (amine), C=O (amide), and C-O-C (ether in morpholine) bonds.[10] |

Conclusion and Future Outlook

The 3,5-diaminobenzamide morpholine derivative is more than just a chemical intermediate; it is a strategically designed building block that leverages the beneficial properties of its constituent parts. Its robust synthesis and versatile functional handles make it an invaluable tool for medicinal chemists, particularly in the field of oncology and enzyme inhibition. As our understanding of disease biology deepens, the ability to rapidly synthesize analogs from such well-characterized, high-quality building blocks will continue to be a critical driver of innovation in drug discovery.

References

-

Ahluwalia, V. K., & Dhingra, S. (2000). Comprehensive Practical Organic Chemistry: Qualitative Analysis. Universities Press. [Link]

-

Gomtsyan, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

-

Deshmukh, M. B. (2016, January 22). Response to "What is the best way to reduce dinitro aromatic compounds...". ResearchGate. [Link]

-

Martinez, C. D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Chemsrc. (n.d.). Morpholine. [Link]

- Google Patents. (1983). Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide.

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

-

ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. [Link]

-

Costi, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Blaser, F., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Oxford Academic. (2004). Purification and Characterization of Aromatic Amine Dehydrogenase from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry. [Link]

-

International Journal of Biology and Chemistry. (n.d.). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. [Link]

- Google Patents. (n.d.). Aromatic diamine and process for producing the same.

-

Zeni, F., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis.... PMC - NIH. [Link]

-

OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

-

Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]

-

PubMed. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. [Link]

-

PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]

-

PubMed. (2005). Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hansshodhsudha.com [hansshodhsudha.com]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP1803705A1 - Aromatic diamine and process for producing the same - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 13. US4387247A - Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Scalable Synthesis of (3,5-Diaminophenyl)(morpholino)methanone from 3,5-Dinitrobenzoic Acid

Executive Summary

(3,5-Diaminophenyl)(morpholino)methanone (CAS: 313233-13-5)[1] is a highly versatile diamine building block utilized in the synthesis of advanced polyamides, fluorescent dendrimers, and novel pharmaceutical scaffolds. This application note details a robust, two-step synthetic protocol starting from commercially available 3,5-dinitrobenzoic acid. By prioritizing atom economy, chemoselectivity, and self-validating in-process controls (IPCs), this guide provides researchers with a highly reproducible workflow suitable for both milligram-scale discovery and multi-gram scale-up.

Scientific Rationale & Mechanistic Causality

The transformation of 3,5-dinitrobenzoic acid into the target diamine requires two distinct mechanistic phases: an amidation and a chemoselective reduction.

Phase 1: Carboxylic Acid Activation & Amidation

Direct coupling of 3,5-dinitrobenzoic acid with morpholine is thermodynamically unfavorable without an activating agent. While peptide coupling reagents (e.g., EDC, HATU) are effective, they suffer from poor atom economy and generate complex byproducts that complicate purification. Instead, the protocol utilizes thionyl chloride (

Phase 2: Chemoselective Nitro Reduction

The reduction of the two electron-withdrawing nitro groups to electron-donating amino groups must be achieved without cleaving the newly formed amide bond. While some literature utilizes heavy-metal reductants like

Synthetic Workflow Visualization

Synthetic workflow for this compound from 3,5-dinitrobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of (3,5-Dinitrophenyl)(morpholino)methanone

This protocol establishes the amide linkage, yielding the critical intermediate (CAS: 133339-10-3).

Step-by-Step Methodology:

-

Activation: Suspend 3,5-dinitrobenzoic acid (1.0 eq) in neat thionyl chloride (

, 5.0 eq). Add 2-3 drops of anhydrous DMF.-

Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate, accelerating the conversion to the acid chloride.

-

-

Reflux & IPC: Heat the mixture to reflux (approx. 75°C) for 2-3 hours.

-

Self-Validation: The reaction is complete when the heterogeneous suspension transitions into a clear, homogeneous solution, indicating the complete consumption of the insoluble carboxylic acid.

-

-

Concentration: Remove excess

under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove trace-

Causality: Residual

will react with morpholine in the next step to form morpholine-sulfinamides, consuming the reagent and creating difficult-to-remove impurities.

-

-

Amidation: Dissolve the crude 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (TEA, 2.5 eq), followed by the dropwise addition of morpholine (1.2 eq).

-

Causality: Morpholine is a secondary amine; reacting it with an acid chloride generates

. TEA acts as an acid scavenger to prevent the protonation of morpholine, which would render it non-nucleophilic.

-

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water. Wash the organic layer sequentially with 1M

(to remove excess morpholine/TEA), saturated aqueous

Protocol 2: Synthesis of this compound

This protocol executes the chemoselective transfer hydrogenation to yield the final target (CAS: 313233-13-5)[1].

Step-by-Step Methodology:

-

Setup: Dissolve the (3,5-dinitrophenyl)(morpholino)methanone intermediate (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Catalyst Addition: Purge the reaction flask with nitrogen gas. Carefully add 10% Pd/C (10% w/w relative to the intermediate).

-

Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors and oxygen. Purging with inert gas prevents solvent ignition.

-

-

Reduction: Heat the suspension to 80-90°C. Add hydrazine hydrate (80% aqueous solution, 10.0 eq) dropwise over a period of 1 hour.

-

Causality: Dropwise addition strictly controls the exothermic decomposition of hydrazine into hydrogen gas on the catalyst surface, preventing reaction runaway and solvent boil-over.

-

-

IPC (In-Process Control): Stir at 90°C for an additional 4-6 hours. Monitor the reaction via TLC (10% MeOH in DCM).

-

Self-Validation: The starting material is UV-active and relatively non-polar. The product is highly polar, exhibits a lower

value, and stains positive (purple/brown) when treated with ninhydrin stain and heated, confirming the presence of primary amines.

-

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.

-

Causality: Hot filtration is critical. The diamine product has limited solubility in cold ethanol and will co-precipitate with the catalyst if the mixture is allowed to cool, leading to severe yield loss.

-

-

Isolation: Concentrate the filtrate under reduced pressure to dryness. The resulting solid can be triturated with cold diethyl ether and dried in a vacuum oven at 60°C to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and expected reaction metrics for the intermediate and final target molecule to aid in analytical verification.

| Parameter | Phase 1: Intermediate | Phase 2: Target Product |

| Chemical Name | (3,5-Dinitrophenyl)(morpholino)methanone | This compound |

| CAS Number | 133339-10-3 | 313233-13-5 |

| Molecular Formula | ||

| Molecular Weight | 281.22 g/mol | 221.26 g/mol |

| Physical Appearance | Pale yellow to off-white solid | Light brown to yellow solid |

| Expected Yield | 85 - 95% | 80 - 90% |

| TLC Monitoring | ||

| Key Functional Groups | Nitro ( | Primary Amine ( |

References

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and biological evaluation of new nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of new nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for reduction of (3,5-dinitrophenyl)(morpholino)methanone to diamine

An Application Guide and Protocol for the Synthesis of (3,5-Diaminophenyl)(morpholino)methanone via Reduction of (3,5-Dinitrophenyl)(morpholino)methanone

Abstract

The reduction of aromatic dinitro compounds to their corresponding diamines is a fundamental transformation in synthetic organic chemistry, pivotal for the creation of versatile intermediates in drug discovery, materials science, and dye manufacturing. This document provides a comprehensive guide for the chemical reduction of (3,5-dinitrophenyl)(morpholino)methanone to this compound. We present and compare two robust and widely applicable protocols: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with ammonium formate, and a classic metal-acid reduction using Tin(II) Chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety considerations, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Mechanistic Overview

The conversion of an aromatic nitro group to an amine is a six-electron reduction that proceeds through several intermediates, most notably nitroso and hydroxylamine species.[1][2]

Reaction Scheme:

The primary challenge in reducing dinitroarenes is achieving complete reduction to the diamine while avoiding the formation of undesired side products. The accumulation of hydroxylamine intermediates can lead to the formation of azo and azoxy compounds, which can complicate purification and reduce yields.[1] The choice of reducing agent and reaction conditions is therefore critical to steer the reaction towards the desired diamine product cleanly and efficiently.

This guide details two distinct, reliable methods:

-

Catalytic Transfer Hydrogenation (CTH): A mild and highly efficient method that uses a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like Pd/C.[3][4] Ammonium formate decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, eliminating the need for high-pressure hydrogenation equipment.[3][5] This method is known for its high chemoselectivity, often preserving other reducible functional groups.[6][7]

-

Tin(II) Chloride Reduction: A classic and powerful stoichiometric reduction method. Tin(II) chloride is an effective single-electron donor in acidic media (typically concentrated HCl), capable of cleanly reducing nitro groups to amines.[8] While effective, this method requires a more rigorous work-up to remove tin salts from the product.

Method Selection: A Comparative Analysis

The choice between CTH and SnCl₂ reduction depends on available equipment, scale, and the presence of other functional groups on the substrate.

| Feature | Catalytic Transfer Hydrogenation (Pd/C, NH₄HCO₂) | Tin(II) Chloride (SnCl₂) Reduction |

| Equipment | Standard laboratory glassware. No high-pressure apparatus needed. | Standard laboratory glassware. |

| Safety | Avoids flammable H₂ gas. Pd/C can be pyrophoric and must be handled wet.[9][10] | Uses corrosive concentrated HCl. Requires careful handling. |

| Work-up | Simple filtration to remove the catalyst.[4] | Requires neutralization and extensive extraction or precipitation to remove tin salts.[11] |

| Chemoselectivity | Generally high; tolerates many functional groups.[3][6] | Less selective; can reduce other sensitive groups. |

| Cost & Waste | Catalytic amount of expensive Palladium. Generates less inorganic waste. | Stoichiometric amounts of inexpensive tin salt. Generates significant tin waste. |

| Ideal Use Case | Small to medium scale, high-value synthesis, substrates with sensitive functional groups. | Robust, large-scale synthesis where cost is a primary driver and work-up is manageable. |

General Experimental Workflow

The following diagram illustrates the typical workflow for the reduction, purification, and analysis of the target compound.

Caption: General workflow for the reduction of (3,5-dinitrophenyl)(morpholino)methanone.

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Dinitroaromatic compounds can be toxic and potentially explosive; handle with care.[12]

Protocol 1: Catalytic Transfer Hydrogenation

This protocol leverages the mild conditions of transfer hydrogenation, which is often the preferred method for its clean reaction profile and simple work-up.[4][13]

Materials and Reagents:

| Reagent | Formula | MW | Quantity | Moles |

| (3,5-dinitrophenyl)(morpholino)methanone | C₁₁H₁₁N₃O₆ | 281.22 | 2.81 g | 10.0 mmol |

| Palladium on Carbon (10 wt%, 50% wet) | Pd/C | - | ~280 mg | - |

| Ammonium Formate | HCO₂NH₄ | 63.06 | 6.31 g | 100 mmol |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Celite® (Diatomaceous Earth) | - | - | As needed | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,5-dinitrophenyl)(morpholino)methanone (2.81 g, 10.0 mmol) and methanol (100 mL). Stir to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (280 mg, ~10 mol% Pd, 50% wet basis) to the solution. Causality: Wet Pd/C is used to mitigate its pyrophoric nature; dry catalyst can ignite solvents upon contact with air.[10]

-

Hydrogen Donor Addition: Add ammonium formate (6.31 g, 100 mmol) to the stirring suspension. The addition may cause gentle effervescence.

-

Reaction: Heat the reaction mixture to a gentle reflux (~65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which may be visualized with UV light or an appropriate stain) indicates completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully filter the suspension through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and entering the filtrate.[10] c. Wash the Celite pad thoroughly with additional methanol (~50 mL) to ensure all product is recovered. d. Safety Note: Do not allow the Celite pad with the catalyst to dry completely in the open air. Quench the catalyst-Celite mixture by transferring it to a beaker of water before disposal.[9]

-

Isolation: a. Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.[14]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

This classic method is highly effective and uses inexpensive reagents, making it suitable for larger-scale synthesis.[15]

Materials and Reagents:

| Reagent | Formula | MW | Quantity | Moles |

| (3,5-dinitrophenyl)(morpholino)methanone | C₁₁H₁₁N₃O₆ | 281.22 | 2.81 g | 10.0 mmol |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 13.54 g | 60.0 mmol |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

Setup: In a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser, suspend (3,5-dinitrophenyl)(morpholino)methanone (2.81 g, 10.0 mmol) in ethanol (100 mL).

-

Reagent Solution: In a separate beaker, dissolve Tin(II) chloride dihydrate (13.54 g, 60.0 mmol) in concentrated HCl (~20 mL). This may require gentle warming. Causality: SnCl₂ is dissolved in concentrated HCl to prevent its hydrolysis to insoluble tin oxychloride.[8]

-

Reaction: Add the SnCl₂/HCl solution to the stirring suspension of the nitro compound. Heat the mixture to reflux (~80 °C). The reaction is typically exothermic. Monitor the reaction progress by TLC until the starting material is consumed (usually 1-3 hours).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further in an ice bath. b. Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of NaOH (e.g., 6 M) until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides. Caution: Neutralization is highly exothermic; perform slowly with efficient cooling. c. Filter the resulting thick suspension through a pad of Celite® to remove the inorganic precipitates. Wash the filter cake extensively with ethyl acetate (~100-150 mL). d. Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on the final volume. Extract the aqueous layer thoroughly with ethyl acetate (3 x 75 mL). e. Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Visualization of Method Selection Logic

Caption: Decision tree for selecting a suitable reduction method.

References

- RSC Publishing. (2022).

- Google Patents. (1996).

- Wikipedia. Reduction of nitro compounds.

- PMC.

- Google Patents. (1996).

- ResearchGate.

- BenchChem.

- Google Patents. (1988).

- Taylor & Francis Online. (2018).

- ACS Publications. (2016).

- Sciencemadness Wiki. (2023). Tin(II) chloride.

- ResearchGate.

- Wikipedia. Tin(II) chloride.

- ACS Publications. (1995). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.

- PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.

- ChemScene. This compound. CAS 313233-13-5.

- Lion HSE. (2025). Hydrogenation Reaction Safety In The Chemical Industry.

- Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)

- Cornell University EHS. Guidelines for Working with Particularly Hazardous Substances.

- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.

Sources

- 1. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. reddit.com [reddit.com]

- 11. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

Application Note: (3,5-Diaminophenyl)(morpholino)methanone as a Privileged Kinase Inhibitor Scaffold

Executive Summary

This Application Note details the utility of (3,5-Diaminophenyl)(morpholino)methanone (CAS: 313233-13-5) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) targeting the human kinome. Structurally analogous to the core pharmacophores of approved PI3K and mTOR inhibitors, this scaffold offers a unique combination of a solvent-solubilizing morpholine tail and a versatile 3,5-diamino "warhead" precursor.

We present a comprehensive guide on leveraging this scaffold to generate ATP-competitive inhibitor libraries, including chemical derivatization protocols, molecular docking strategies, and biochemical validation using the ADP-Glo™ kinase assay platform.

Chemical Biology & Mechanism of Action

The "Hinge-Binder" Rationale

The success of small-molecule kinase inhibitors relies heavily on their ability to mimic Adenine binding within the ATP pocket. The this compound scaffold (hereafter DMM-Scaffold ) is designed to exploit three specific binding regions:

-

The Hinge Region: The 3,5-diamino moiety serves as a hydrogen bond donor/acceptor system. When derivatized (e.g., into a urea or pyrimidine), it forms critical hydrogen bonds with the backbone residues (typically Glu, Leu, or Met) of the kinase hinge.

-

The Solvent Front: The morpholine amide projects towards the solvent-exposed region. This improves aqueous solubility—a common bottleneck in kinase drug discovery—and can be modified to tune pharmacokinetic (PK) properties.

-

The Hydrophobic Pocket: The central phenyl ring acts as a spacer, positioning the substituents in the correct vector to interact with the gatekeeper residue.

Target Landscape

Based on structural homology to known inhibitors like Buparlisib (BKM120) and Dactolisib (BEZ235) , this scaffold is particularly potent for:

-

PI3K Family (Class I): p110

, -

mTOR: Mammalian Target of Rapamycin

-

DNA-PK: DNA-dependent protein kinase

Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade, the primary biological context for inhibitors derived from the DMM-Scaffold.

Figure 1: The PI3K/AKT/mTOR pathway. Blue nodes indicate primary targets for DMM-Scaffold derivatives.

Application Protocol: Library Synthesis

Objective: Transform the DMM-Scaffold into a focused library of urea-based kinase inhibitors. Urea linkages are privileged motifs in kinase inhibitors (e.g., Sorafenib) due to their ability to form dual H-bonds with the Asp-Phe-Gly (DFG) motif or the hinge.

Materials

-

Scaffold: this compound (1.0 eq)

-

Reagents: Various Aryl Isocyanates (1.1 eq), Triethylamine (TEA), Dichloromethane (DCM).

-

Purification: Flash Chromatography (Silica gel).

Synthetic Workflow

The 3,5-diamino symmetry allows for either mono-substitution (controlled stoichiometry) or bis-substitution . For kinase selectivity, mono-substitution is often preferred to maintain a smaller molecular weight (Fragment-Based approach).

-

Dissolution: Dissolve 221 mg (1 mmol) of DMM-Scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.

-

Activation: Add 1.5 eq of Triethylamine (TEA) to scavenge acidic byproducts. Cool to 0°C.

-

Coupling: Dropwise add 1.0 eq of the desired Aryl Isocyanate (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate) dissolved in DCM.

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Work-up: Quench with water. Extract organic layer, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via column chromatography. The urea product typically elutes later than the starting amine due to increased polarity.

Note on Regioselectivity: Since positions 3 and 5 are chemically equivalent, the first addition is random. However, the second addition is slower due to steric hindrance and electronic deactivation, allowing isolation of the mono-urea product.

Application Protocol: Biochemical Validation (ADP-Glo™)

Once the library is synthesized, the compounds must be screened for inhibitory activity. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to interference from fluorescent compounds.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

-

Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

-